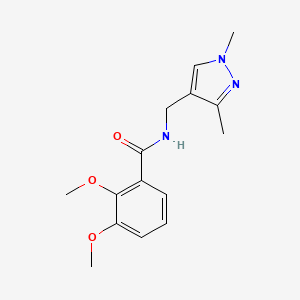![molecular formula C13H12ClN5OS2 B2817063 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1396854-23-1](/img/structure/B2817063.png)
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzothiazole, a methylamino group, and a methylthiadiazole .
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups .Applications De Recherche Scientifique
Structural Analysis and Molecular Interactions
Structural studies on compounds similar to "2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide" reveal significant insights into their molecular arrangements and interactions. Boechat et al. (2011) analyzed the structures of two acetamide derivatives, highlighting their 'V' shaped molecular arrangements and various intermolecular interactions such as hydrogen bonds and π interactions, which contribute to their 3-D arrays in crystal structures (Boechat et al., 2011).
Synthesis and Diversity Structures
Research on synthesizing new derivatives has expanded the diversity of structures related to this compound. Wang et al. (2010) synthesized new acetamide derivatives, establishing their structures through spectral data, which aids in understanding the breadth of chemical diversity and potential applications (Wang et al., 2010).
Anticancer Potential
One of the most significant areas of application for these compounds is their potential anticancer activity. Ekrek et al. (2022) synthesized thiazole and thiadiazole derivatives, including those structurally related to the query compound, and evaluated their cytotoxic activities against various cancer cell lines, demonstrating significant anticancer activity and apoptosis induction in cancer cells (Ekrek et al., 2022).
Enzyme Inhibition
The compound and its derivatives have also been investigated for their enzyme inhibition properties. Altıntop et al. (2012) studied amide derivatives for their anticholinesterase activity, indicating potential applications in treating diseases related to enzyme dysfunction (Altıntop et al., 2012).
Novel Synthesis Methods
Innovative synthesis methods for these compounds provide pathways for creating new derivatives with potential biological activities. Yu et al. (2014) described a convenient and fast method for synthesizing acetamide derivatives, showing the advancement in synthetic chemistry techniques (Yu et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5OS2/c1-7-17-18-12(21-7)15-10(20)6-19(2)13-16-11-8(14)4-3-5-9(11)22-13/h3-5H,6H2,1-2H3,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTXJTFVHOLHQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN(C)C2=NC3=C(S2)C=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

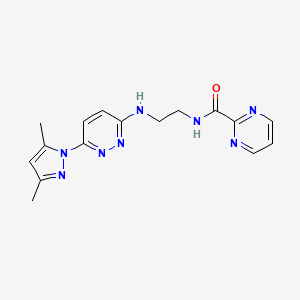
![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)
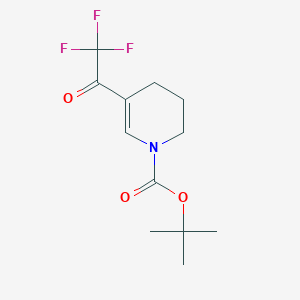


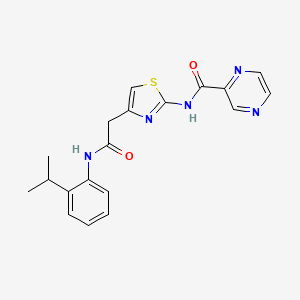

![[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2816993.png)
![N-(4-fluorophenyl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2816995.png)
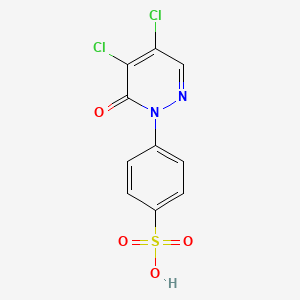

![1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2816998.png)
![8-(3-((2-chlorophenyl)amino)propyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2816999.png)
